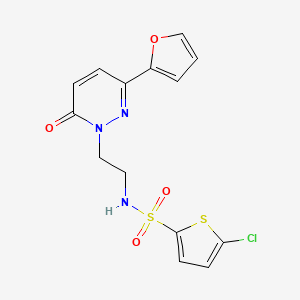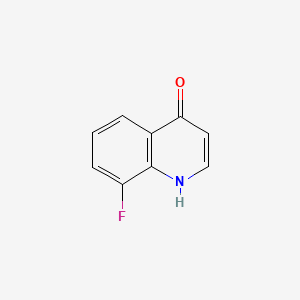![molecular formula C9H5ClN2O4 B2378682 5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 393524-26-0](/img/structure/B2378682.png)
5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione, commonly known as CCMDT, is a chemical compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCMDT belongs to the family of barbiturates, which are widely used as sedatives, hypnotics, and anticonvulsants. However, CCMDT has unique properties that make it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Anticancer Drug Development
- Research has indicated the potential of certain derivatives of this compound as leads for new anticancer drugs. Specifically, molecular modeling and docking studies suggest that these derivatives may act as DNA intercalators, highlighting their relevance in cancer treatment research (Santana et al., 2020).
Synthesis and Properties
- Studies have also focused on the synthesis and properties of related derivatives, exploring their structural characteristics and potential applications. This includes research on their conformations and electronic properties, which are vital for understanding their chemical behavior (Naya et al., 2005).
Antimicrobial and Antioxidant Activities
- Another area of interest is the synthesis of novel benzofuran derivatives containing the barbitone moiety, which has been reported to exhibit antimicrobial and antioxidant activities. Such compounds could be significant in developing new therapeutic agents (Kenchappa et al., 2013).
Hydrogen-Bonding Motifs
- In the realm of crystallography, the N-H...O bonding in a form of this compound has been studied to understand its distinct one-dimensional motifs. This is crucial in the field of material science and pharmaceutical formulation (Gelbrich et al., 2007).
Molecular Diversity and Biological Activity
- The compound has been incorporated into the synthesis of diverse molecular libraries. For instance, tetrasubstituted alkenes containing a barbiturate motif have been synthesized and tested for antimicrobial activity, contributing to the field of drug discovery (Al-Sheikh et al., 2020).
Selective Inhibitors
- Derivatives of this compound have been investigated as selective inhibitors in pharmacology. For example, a study on diarylisoxazoles highlighted their role as selective cyclooxygenase-1 (COX-1) inhibitors, which is important in developing targeted therapeutic agents (Vitale et al., 2013).
properties
IUPAC Name |
5-[(5-chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O4/c10-6-2-1-4(16-6)3-5-7(13)11-9(15)12-8(5)14/h1-3H,(H2,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHOQFOBUUPLGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

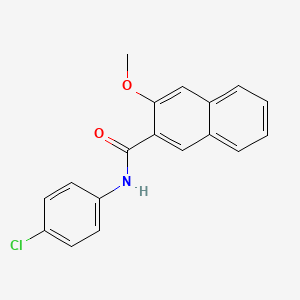
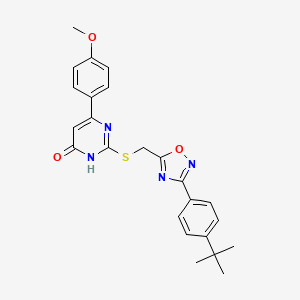
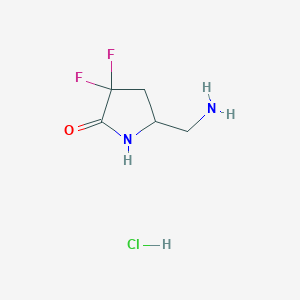
![Methyl 1-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate](/img/structure/B2378606.png)
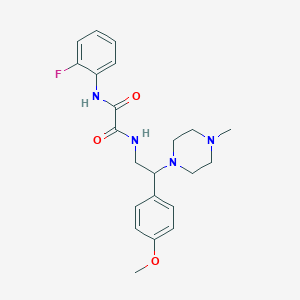
![1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378609.png)
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2378611.png)
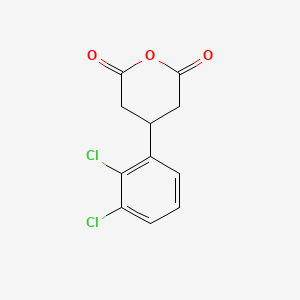
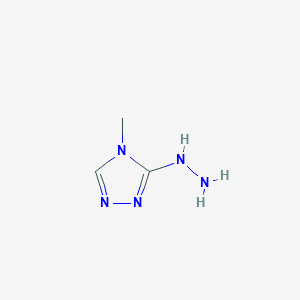
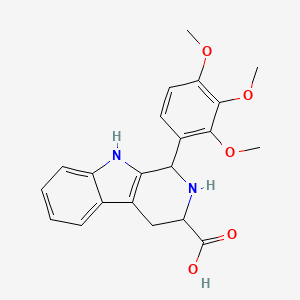
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2378616.png)
![2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2378617.png)
